N-Deacetylthiocolchicine

Description

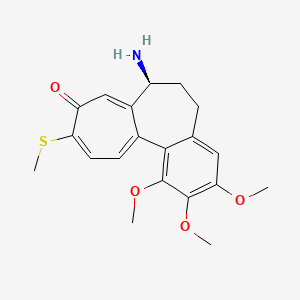

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-23-16-9-11-5-7-14(21)13-10-15(22)17(26-4)8-6-12(13)18(11)20(25-3)19(16)24-2/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNCOHUMTCDISK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181756 | |

| Record name | Colchicine, N-deacetyl-10-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2731-16-0 | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3-trimethoxy-10-(methylthio)benzo[a]heptalen-9(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicine, N-deacetyl-10-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thio-colciran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, N-deacetyl-10-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicine, N-deacetyl-10-thio- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of N Deacetylthiocolchicine

The synthesis of N-Deacetylthiocolchicine is typically achieved through a multi-step process starting from the natural product, colchicine (B1669291). The initial step involves the conversion of colchicine to thiocolchicine (B1684108). Subsequently, this compound is produced by the hydrolysis of the acetamide (B32628) group at the C-7 position of thiocolchicine. One reported method involves refluxing thiocolchicine in a mixture of methanol (B129727) and hydrochloric acid. hahnlab.com This core molecule then serves as a versatile precursor for the synthesis of a wide array of other derivatives, often by creating new amide or carbamate (B1207046) linkages at the C-7 amino group. nih.govacs.org

Mechanism of Action

The primary mechanism of action for N-Deacetylthiocolchicine is consistent with that of the broader colchicinoid class: the disruption of microtubule dynamics. researchgate.net It functions as a tubulin polymerization inhibitor by binding to the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govnih.gov

Molecular docking studies have been performed to understand this interaction at a molecular level. These computational simulations predict that this compound and its analogues fit into the colchicine-binding pocket of tubulin. researchgate.netnih.gov The binding is energetically favorable, with some derivatives showing even stronger calculated binding energies than colchicine itself. researchgate.netnih.gov By occupying this site, the compound prevents the tubulin dimers from assembling into microtubules, which are essential for mitotic spindle formation during cell division. researchgate.net The inability to form a functional mitotic spindle triggers a cell cycle checkpoint, leading to arrest in mitosis and subsequent apoptotic cell death in proliferating cells. researchgate.netnih.gov

Preclinical Research and Findings

In Vitro Studies

This compound and its derivatives have been evaluated for their cytotoxic (cell-killing) activity against a variety of human cancer cell lines. These studies are crucial for determining the potency and cancer cell specificity of new compounds. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the proliferation of a cell population by 50%. researchgate.net

Numerous studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity, often in the nanomolar range. For instance, novel double- and triple-modified derivatives have been tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), LoVo (colon cancer), and ALL-5 (primary acute lymphoblastic leukemia cells). researchgate.netnih.gov Many of these synthesized compounds showed significantly higher cytotoxicity than the parent compound colchicine (B1669291) and even established chemotherapy drugs like doxorubicin (B1662922) and cisplatin (B142131) in these assays. researchgate.net

A key metric for evaluating potential anticancer drugs is the selectivity index (SI), which compares the cytotoxicity of a compound towards cancer cells versus normal cells. upm.edu.mymdpi.com A higher SI value is desirable as it indicates greater selectivity for killing cancer cells while sparing healthy ones. Several derivatives of this compound have shown favorable selectivity indices in preclinical tests. researchgate.netnih.gov

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

Below is a summary of reported in vitro activities for various derivatives. Note that "this compound" itself is often used as a parent compound for these more complex analogues.

| Derivative Type | Cell Line | IC₅₀ (nM) | Reference |

| 7-deacetyl-10-thiocolchicine analogues | ALL-5 (Leukemia) | Low Nanomolar | researchgate.netnih.gov |

| 4-iodo-7-deacetyl-10-thiocolchicine analogues | LoVo (Colon Cancer) | Low Nanomolar | researchgate.netnih.gov |

| Triple-modified 4-chlorothiocolchicines | A549 (Lung Cancer) | Nanomolar Range | researchgate.net |

| Triple-modified 4-chlorothiocolchicines | MCF-7 (Breast Cancer) | Nanomolar Range | researchgate.net |

| Water-soluble succinic acid salt of this compound | Various | Potent Cytotoxicity | nih.govunc.edu |

| N,N-dimethyl-N-deacetylthiocolchicine succinate (B1194679) salt | HCT-8 (Colon Cancer) | Selective Activity | nih.govunc.edu |

In Vivo Studies

While the in vitro data for this compound derivatives are promising, published in vivo efficacy data are more limited. Early studies on some nitrogen-based thiocolchicine (B1684108) derivatives, while showing superior in vitro activity compared to colchicine, indicated poor antitumor efficacy in mice models. More recent research has continued to explore new derivatives with the aim of improving their activity in living systems. For example, studies on various modified colchicinoids have been conducted in mouse models bearing human tumor xenografts, such as colon adenocarcinoma (HT-29), to assess antitumor activity. nih.gov The development of derivatives with better water solubility, such as succinic acid salts, represents one strategy to improve bioavailability and potential in vivo performance. nih.govunc.edu

Table of Compounds

Chemical Routes to N-Deacetylthiocolchicine Synthesis

The preparation of this compound primarily involves the removal of the N-acetyl group from thiocolchicine (B1684108), a naturally occurring alkaloid.

The direct N-deacetylation of thiocolchicine (10) is a common method to produce this compound (4). One established method involves treating thiocolchicine with hydrochloric acid in methanol (B129727). nih.gov This straightforward acidic hydrolysis effectively cleaves the amide bond to yield the primary amine. Another approach involves heating thiocolchicine with sulfuric acid, although this can sometimes result in lower yields of the desired product. nih.gov These deacetylation reactions provide the crucial intermediate, this compound, for further derivatization.

While direct deacetylation is prevalent, novel synthetic strategies are continuously being explored to improve efficiency and yield. One such approach involves the use of Fukuyama's protocol, where this compound (4) can be converted to N-[o-Ns]-N-deacetylthiocolchicine (10) using o-NsCl in the presence of 2,6-lutidine. nih.gov This method, while part of a derivatization sequence, highlights alternative ways to manipulate the N-acetyl group, which could be adapted for novel synthetic routes.

Derivatization Strategies for this compound Analogs

The primary amino group of this compound is a key site for a multitude of chemical modifications, allowing for the synthesis of a wide array of analogs with diverse functionalities.

N-alkylation of this compound has been explored to generate novel derivatives. For instance, N,N-dimethyl- (5) and N,N-diethyl-N-deacetylthiocolchicine (6) have been synthesized from this compound (4) via alkylation. nih.gov A general method for N-alkylation involves the reaction of an amine with an alkyl halide or sulfonate through an SN2 reaction. acsgcipr.org More environmentally friendly methods are also being developed, such as using propylene (B89431) carbonate as both a reagent and a solvent, which avoids the use of genotoxic alkyl halides. mdpi.comnih.gov

Beyond the C-7 amino group, modifications at other positions of the colchicine (B1669291) core are of significant interest. For instance, the functionalization of the C-7 position is a key strategy. googleapis.com The removal of the acetyl group at this position to form this compound is a primary example. googleapis.com Furthermore, research has been conducted on the direct C-7 functionalization of related indole (B1671886) structures, which could potentially be applied to the thiocolchicine scaffold. nih.govchemrxiv.org Functionalization at the C-2 and C-3 positions of the A ring has also been investigated, with derivatives such as N-deacetyl-2,3-dihydroxythiocolchicine being synthesized. googleapis.com The selective functionalization at C-2 of indoles often requires a directing group on the nitrogen. nih.gov

A wide variety of functional groups have been introduced at the N-position of this compound to study structure-activity relationships.

N-Acyl and N-Aroyl Derivatives: Three series of novel thiocolchicine analogs, including N-acyl- and N-aroyl-deacetylthiocolchicinoids, have been synthesized and evaluated. nih.gov These modifications can influence the biaryl configuration and lipophilicity of the compounds. nih.gov

N-Aminoacyl Derivatives: A series of N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives have been synthesized from this compound (3) and N-trifluoroacetylamino acids. acs.orgnih.gov The trifluoroacetyl protecting group can be easily removed to yield the corresponding N-deacetyl-N-aminoacylthiocolchicines. acs.orgnih.gov

Urea (B33335) and Other Moieties: While not explicitly detailed for this compound in the provided context, the synthesis of urea and thiourea (B124793) derivatives at the C-7 position of colchicine has been a strategy to improve anticancer activity, suggesting a potential avenue for this compound derivatization. researchgate.net

Multi-site Modified Colchicinoid Structures

The quest for novel colchicinoids with improved therapeutic profiles has led to the exploration of multi-site modifications on the colchicine scaffold. These modifications often involve alterations at the A, B, and C rings of the molecule, aiming to enhance anti-cancer activity and reduce toxicity. This compound serves as a key intermediate in the synthesis of these complex derivatives.

A significant strategy in creating multi-site modified colchicinoids involves the synthesis of double- and triple-modified derivatives. researchgate.net Researchers have successfully synthesized a series of novel triple-modified colchicine derivatives through a four-step strategic approach. mdpi.com These efforts have built upon previous work that demonstrated the anti-cancer potential of colchicine derivatives modified at both the C-7 and C-10 positions. mdpi.com

One area of focus has been the modification of the amino group at C-7 and the methoxy (B1213986) group at C-2 of this compound. nih.gov For instance, treatment of this compound with formaldehyde (B43269) or acetaldehyde (B116499) in the presence of sodium cyanoborohydride under acidic conditions yields N,N-dimethyl- and N,N-diethyl-N-deacetylthiocolchicine, respectively. nih.gov These N,N-di-alkyl substituted derivatives have shown significantly increased activity compared to the non-alkylated parent compound. nih.gov

Further modifications have been achieved by introducing various substituents at the C-4 position of the A-ring, in combination with changes at the C-7 and C-10 positions. For example, a series of triple-modified 4-bromo-N-deacetyl-7-carbamatethiocolchicines has been synthesized. mdpi.com Similarly, 4-chloro and 4-iodo analogues have been prepared, leading to compounds with potent activity in the nanomolar range against several cancer cell lines. researchgate.net The synthesis of these halogenated derivatives often involves the reaction of this compound with the appropriate halogenating agent.

The introduction of diverse urethane (B1682113) substituents at the C-7 position, combined with bromination at the C-4 position, represents another successful multi-site modification strategy. mdpi.com These triple-modified compounds have demonstrated significant cytotoxic activity, with some exhibiting greater potency than the parent colchicine molecule. mdpi.com

The following table summarizes some of the multi-site modified this compound derivatives and their reported activities.

| Derivative | Modifications | Reported Findings | Reference |

| N,N-dimethyl-N-deacetylthiocolchicine | C-7: N,N-dimethylamino | On average ten times more active than the non-alkyl substituted compound 4. | nih.gov |

| N,N-diethyl-N-deacetylthiocolchicine | C-7: N,N-diethylamino | Antiproliferative activity similar to the N,N-dimethyl derivative and colchicine. | nih.gov |

| 4-iodo-7-deacetyl-10-thiocolchicine analogues | C-4: Iodo, C-7: Deacetyl, C-10: Thio | Slightly more effective towards the LoVo cell line. | researchgate.net |

| 4-bromo-N-deacetyl-7-carbamatethiocolchicines | C-4: Bromo, C-7: Carbamate (B1207046), C-10: Thio | Active in the nanomolar range against several cancer cell lines. | mdpi.com |

| 4-chloro-7-carbamatethiocolchicines | C-4: Chloro, C-7: Carbamate, C-10: Thio | Exhibited significantly higher cytotoxicity than colchicine against tested cancerous cell lines. | researchgate.net |

These examples highlight the versatility of this compound as a scaffold for generating a diverse library of multi-site modified colchicinoids with potential applications in cancer chemotherapy. The structure-activity relationship studies of these compounds are crucial for guiding the design of future derivatives with enhanced efficacy and selectivity. mdpi.com

Molecular Interactions with Tubulin and Microtubule Dynamics

The primary mechanism of action for this compound is its interference with tubulin, the protein subunit of microtubules. ontosight.airesearchgate.net This interaction leads to a cascade of cellular effects, beginning with the inhibition of microtubule formation.

This compound is a potent inhibitor of tubulin polymerization. nih.gov It binds to tubulin dimers, preventing them from assembling into microtubules. researchgate.net This activity is comparable to its parent compound, thiocolchicine. nih.gov The inhibitory concentration (IC50) for tubulin assembly by this compound has been a subject of study, with some derivatives showing potent inhibition at micromolar concentrations. nih.gov For instance, certain water-soluble salts of this compound have demonstrated IC50 values in the range of 0.88–1.1 μM for the inhibition of tubulin assembly. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives on Tubulin Polymerization

| Compound | IC50 (μM) for Tubulin Assembly Inhibition |

|---|---|

| Water-soluble succinic acid salt of this compound (Compound 7) | 0.88 - 1.1 |

| This compound (Compound 4) | Similar to thiocolchicine |

| 2-demethyl-N-deacetylthiocolchicine derivative (Compound 14) | 3.6 |

| N-de-o-Ns analog of Compound 14 (Compound 15) | > 40 |

This table summarizes the inhibitory concentrations (IC50) of various this compound derivatives on tubulin polymerization, as reported in scientific literature. nih.gov

This compound and its derivatives exert their effects by binding to the colchicine binding site on the β-tubulin subunit. nih.govmdpi.com This binding is competitive with colchicine itself. nih.gov Molecular docking studies have shown that derivatives of this compound can exhibit strong binding energies to the colchicine-binding site, in some cases even stronger than colchicine itself. nih.gov For example, five derivatives of 7-deacetyl-10-thiocolchicine and 4-iodo-7-deacetyl-10-thiocolchicine showed β-tubulin binding energies lower than -8.70 kcal/mol, compared to -8.09 kcal/mol for colchicine. nih.gov The interaction involves key residues within the binding pocket, and modifications to the this compound structure can influence this binding affinity. nih.gov The trimethoxyphenyl moiety appears to be important for fitting into a hydrophobic pocket within the binding site. nih.gov

Tubulin exists in different forms called isotypes, and the expression of these isotypes can vary between tissues and in different cellular states, such as in cancer cells. plos.org this compound derivatives have been shown to exhibit differential binding affinities for various human tubulin isotypes. plos.org For example, a study on the colchicine analogue N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) revealed varying binding free energies for αβII, αβIII, and αβIV tubulin isotypes. plos.org The binding affinity was found to be in the order of αβIV > αβII > αβIII. plos.org This differential binding suggests that the specific tubulin isotype composition of a cell could influence its sensitivity to this compound.

Table 2: Binding Free Energy of DAMA-colchicine with Human Tubulin Isotypes

| Tubulin Isotype | Binding Free Energy (kcal/mol) |

|---|---|

| αβII | -56.74 |

| αβIII | -51.95 |

| αβIV | -64.45 |

This table presents the calculated binding free energies of DAMA-colchicine, a derivative of this compound, with different human tubulin isotypes. plos.org

Cellular Impact on Mitotic Processes

By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division (mitosis). researchgate.netannualreviews.org This disruption leads to an arrest of the cell cycle in the M-phase (mitosis). nih.gov Studies have demonstrated that this compound can be a more potent mitoclasic agent (an agent that causes mitotic arrest) than colchicine. annualreviews.org For instance, in studies using Allium cepa roots, this compound was found to be nearly twice as potent as colchicine in inducing mitotic arrest. annualreviews.org However, the effect on the cell cycle can be cell-line specific. In one study, M-phase arrest was observed in MCF-7 breast cancer cells, but not in ALL-5 leukemia cells treated with potent derivatives of this compound. researchgate.netnih.gov

Investigations of Efflux Pump Modulation (e.g., P-glycoprotein interaction)

P-glycoprotein (P-gp) is a well-known efflux pump that can expel various drugs from cells, leading to multidrug resistance in cancer. tg.org.aumdpi.com The interaction of this compound derivatives with P-gp has been investigated. Some derivatives appear to be substrates for P-gp, while others may evade it. For example, N,N-Diethyl-N-deacetylthiocolchicine did not appear to be a substrate for the P-gp efflux pump, as it showed similar cytotoxic activity against both P-gp over-expressing and non-expressing cancer cell lines. nih.gov This suggests that specific structural modifications to the this compound molecule can influence its interaction with P-gp, which has implications for overcoming multidrug resistance.

Elucidation of Additional Molecular Targets

While the primary molecular target of this compound is tubulin, research into colchicine and its derivatives suggests the possibility of other cellular effects. researchgate.net However, based on the currently available and focused scientific literature, the predominant and well-characterized mechanism of action for this compound remains its potent interaction with tubulin and subsequent disruption of microtubule dynamics. Further research may uncover additional molecular targets, but at present, the focus remains on its role as a colchicine binding site inhibitor.

Analytical Methodologies for N Deacetylthiocolchicine Research

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental technique for separating and purifying N-deacetylthiocolchicine from complex mixtures, such as crude plant extracts or reaction products. iipseries.orgjsmcentral.org The choice of method depends on the scale of purification and the nature of the impurities.

Column Chromatography: This is a widely used, large-scale purification technique. orgchemboulder.comlibretexts.org In the context of colchicinoid chemistry, column chromatography with a stationary phase like silica gel is frequently employed. rsc.orgfractioncollector.info The process involves dissolving the crude mixture and passing it through a column packed with an adsorbent (stationary phase). orgchemboulder.com A solvent or a mixture of solvents (mobile phase) is then passed through the column, and separation occurs based on the differential adsorption of the components. orgchemboulder.comlibretexts.org For this compound and its derivatives, solvent systems such as chloroform/methanol (B129727) mixtures are often utilized. google.com For instance, flash chromatography, a rapid form of column chromatography, has been used to purify derivatives of this compound using a chloroform:methanol (40:1) eluent on a silica dioxide stationary phase. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale purification. iipseries.orgcolumn-chromatography.com It offers superior separation efficiency compared to standard column chromatography. iipseries.org Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is common. For the parent compound thiocolchicoside, RP-HPLC methods have been developed using mobile phases like methanol and water, which are also applicable to its N-deacetylated form. tsijournals.com Normal-phase HPLC (NP-HPLC) has also been utilized for related compounds, employing stationary phases like silica and non-polar mobile phases such as N-Heptane, Methanol, Chloroform, and Acetic Acid mixtures. globalresearchonline.net

The following table summarizes typical chromatographic systems used for the purification of colchicinoids, including this compound derivatives.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

| Flash Chromatography | Silica Dioxide | Chloroform:Methanol (40:1) | Purification of synthetic derivatives | google.com |

| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (2:1) | Purification of synthetic intermediates | rsc.org |

| NP-HPLC | Thermo Hypersil Silica | N-Heptane:Methanol:Chloroform:Acetic Acid (70:20:10:0.2 %v/v) | Estimation in dosage forms | globalresearchonline.net |

| RP-HPLC | Octadecylsilane (C18) | Methanol:Water | Simultaneous estimation with other drugs | tsijournals.com |

Advanced Spectroscopic Methods for Structural Confirmation

Once isolated, the precise molecular structure of this compound must be unequivocally confirmed. This is achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov For colchicinoids, ¹H NMR spectra reveal the chemical environment of each proton, while ¹³C NMR spectra identify all unique carbon atoms. nih.govnih.gov Two-dimensional NMR techniques, such as HMQC and HMBC, are used to establish connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com The chemical shifts in NMR spectra are sensitive to the solvent used, and studies comparing experimental shifts to those calculated using density functional theory (DFT) have been conducted for related compounds like colchicine (B1669291) to understand aggregation phenomena in solution. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly coupled with liquid chromatography (LC-MS) for the analysis of colchicinoids. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. researchgate.netscispace.com For instance, in the analysis of colchicine, the precursor ion at m/z 400.1 is selected and fragmented to produce a characteristic daughter ion at m/z 358.1, which is used for quantification. nih.govresearchgate.net Similar fragmentation pathways can be established for this compound to aid in its identification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Colchicinoids possess a characteristic UV absorption spectrum due to their tropolone (B20159) and benzene rings. UV detectors are frequently used in HPLC systems for the quantification of these compounds. nih.gov For example, a detection wavelength of 360 nm has been used in the NP-HPLC analysis of thiocolchicoside, a closely related compound. globalresearchonline.net

Quantitative Analytical Assays for Biological Samples

To study the pharmacokinetics and metabolism of this compound, sensitive and specific quantitative methods for its determination in biological fluids like plasma and urine are required. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. mdpi.comresearchgate.net Methods have been developed for the quantification of colchicine and its metabolites, including 3-desmethylthiocolchicine (an alternative name for this compound), in human plasma. nih.gov A typical LC-MS/MS assay involves several steps:

Sample Preparation: Extraction of the analyte from the plasma matrix, often using liquid-liquid extraction (LLE) with solvents like ethyl acetate or a mixture of n-hexane, dichloromethane, and isopropanol. nih.govmdpi.com An internal standard is added to correct for extraction variability.

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically using a C18 column, to separate the analyte from other endogenous components. nih.govnih.gov

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govmdpi.com This involves monitoring a specific precursor-to-product ion transition, which provides excellent selectivity.

A validated LC-MS/MS method for 3-desmethylthiocolchicine in human plasma demonstrated a lower limit of quantification (LLOQ) of 0.39 ng/mL, showcasing the high sensitivity of the technique. nih.gov

The table below outlines the parameters of a typical LC-MS/MS method for a related colchicinoid.

| Parameter | Description | Reference |

| Analyte | 3-Desmethylthiocolchicine | nih.gov |

| Matrix | Human Plasma | nih.gov |

| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate) | nih.gov |

| Chromatography | Phenomenex Luna C18(2) column | nih.gov |

| Mobile Phase | Acetonitrile:0.005% Formic Acid (350:650, v/v) | nih.gov |

| Detection | Tandem Mass Spectrometry (MRM mode) | nih.gov |

| LLOQ | 0.39 ng/mL | nih.gov |

| Mean Recovery | 70% | nih.gov |

Methodologies for Assessing Compound Stability and Purity in Research Contexts

Ensuring the stability and purity of this compound is critical for obtaining reliable and reproducible results in any research setting.

Stability-Indicating Methods: Stability studies are conducted to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light. paho.orgeurofins.nl A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products. nih.gov HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for this purpose. nih.govnih.gov

To develop such a method, the compound is subjected to forced degradation (stress testing) under various conditions:

Acidic and Alkaline Hydrolysis: Exposure to acidic and basic solutions. nih.govnih.gov

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. nih.gov

Photodegradation: Exposure to UV or fluorescent light. nih.gov

Thermal Degradation: Exposure to dry heat. nih.gov

The stressed samples are then analyzed by a chromatographic method (e.g., RP-HPTLC or HPLC) to separate the intact drug from any newly formed degradation products. nih.govnih.gov For thiocolchicoside, a stability-indicating RP-HPTLC method has been developed using a mobile phase of methanol:water (70:30 v/v), which successfully resolved the drug from its degradation products. nih.govresearchgate.net

Purity Assessment: The purity of a research compound is typically assessed using a combination of chromatographic and spectrometric techniques. Thin-layer chromatography (TLC) provides a rapid, qualitative check for impurities. scispace.com HPLC is used for quantitative purity assessment, often expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. Mass spectrometry can confirm the absence of impurities by scanning for other masses in the sample. scispace.com

Emerging Research Avenues and Future Perspectives for N Deacetylthiocolchicine

Rational Design of Next-Generation Thiocolchicinoids

The rational design of new thiocolchicinoids from the N-deacetylthiocolchicine template is a highly active area of research aimed at improving therapeutic efficacy and overcoming limitations such as toxicity and drug resistance. The primary focus of these design strategies is the modification of the C-7 amino group of the B-ring, which allows for the introduction of a wide array of substituents, thereby modulating the compound's biological activity.

Key modifications and the resulting classes of next-generation thiocolchicinoids include:

N-Acyl and N-Aroyl Derivatives: The synthesis of N-acyl and N-aroyl analogs has been a fruitful strategy. These modifications can significantly influence the compound's lipophilicity and its interaction with the colchicine (B1669291) binding site on tubulin. Research has shown that the nature of the acyl or aroyl group is a critical determinant of cytotoxic and antimitotic activity acs.orgnih.gov.

N-(Substituted Benzyl) Derivatives: Introducing substituted benzyl (B1604629) groups at the C-7 position has yielded compounds with potent cytotoxicity. These modifications are thought to alter the biaryl dihedral angle of the colchicinoid structure, which can impact tubulin binding and, consequently, the inhibition of tubulin polymerization nih.gov. The increased cytotoxicity of these derivatives compared to their N-aroyl counterparts may also be linked to differences in lipophilicity, cellular uptake, and metabolism nih.gov.

N-Aminoacyl Derivatives: A series of N-deacetyl-N-aminoacylthiocolchicines has been synthesized and evaluated for antiproliferative activity. These derivatives have shown promise in overcoming multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy semanticscholar.org. The stereochemistry of the introduced amino acid has been found to be a crucial factor in the biological activity of these compounds.

N-Alkyl Derivatives: The synthesis of N-alkyl-thiocolchicinoids has been explored to enhance water solubility and antitumor activity. For instance, the conversion of this compound into its water-soluble succinic acid salt has resulted in a compound with potent cytotoxicity against a range of tumor cell lines researchgate.netsemanticscholar.org. Furthermore, N,N-diethyl-N-deacetylthiocolchicine has shown potential in circumventing the P-glycoprotein efflux pump, a common mechanism of drug resistance in cancer cells researchgate.netsemanticscholar.org.

The overarching goal of these rational design approaches is to fine-tune the structure-activity relationship (SAR) of thiocolchicinoids. By systematically altering the substituents at the C-7 position, researchers aim to develop new chemical entities with an optimized balance of high potency against target cells and reduced toxicity towards normal cells.

| Derivative Class | Modification Strategy | Key Research Finding | Reference |

|---|---|---|---|

| N-Acyl / N-Aroyl | Acylation/Aroylation of the C-7 amino group | Influences lipophilicity and interaction with the tubulin binding site, affecting cytotoxic and antimitotic activity. | acs.orgnih.gov |

| N-(Substituted Benzyl) | Introduction of substituted benzyl groups at C-7 | Potent cytotoxicity, potentially through alteration of the biaryl dihedral angle and improved cellular uptake. | nih.gov |

| N-Aminoacyl | Coupling of amino acids to the C-7 amino group | Effective against multidrug-resistant (MDR) cancer cell lines. | semanticscholar.org |

| N-Alkyl | Alkylation of the C-7 amino group | Can enhance water solubility and overcome P-glycoprotein-mediated drug resistance. | researchgate.netsemanticscholar.org |

Exploration of Novel Therapeutic Applications in Preclinical Settings

Preclinical research on this compound derivatives has primarily focused on their potential as anticancer agents, with promising results across a variety of cancer cell lines. These studies have demonstrated the potent antiproliferative activity of these novel compounds and have begun to elucidate their mechanisms of action.

Anticancer Activity:

The central mechanism of action for these thiocolchicinoids is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Preclinical evaluations have demonstrated the efficacy of these derivatives against a range of human cancer cell lines.

For instance, novel double- and triple-modified derivatives of this compound and 4-iodo-N-deacetylthiocolchicine have shown activity in the low nanomolar range against primary acute lymphoblastic leukemia (ALL-5) cells and established cancer cell lines such as A549 (lung), MCF-7 (breast), and LoVo (colon) nih.gov. Significantly, some of these compounds have demonstrated a favorable selectivity index, indicating a greater potency towards cancer cells compared to normal cells nih.gov.

A noteworthy area of investigation is the activity of these derivatives against multidrug-resistant (MDR) cancer cells. N-deacetyl-N-aminoacylthiocolchicine derivatives have been specifically evaluated for their ability to overcome MDR, which is a major cause of chemotherapy failure acs.orgsemanticscholar.org. The ability of certain derivatives to bypass efflux pumps like P-glycoprotein is a critical advantage researchgate.netsemanticscholar.org.

| Derivative Type | Tested Cancer Cell Lines | Key Preclinical Finding | Reference |

|---|---|---|---|

| Double- and triple-modified this compound derivatives | ALL-5 (leukemia), A549 (lung), MCF-7 (breast), LoVo (colon) | Activity in the low nanomolar range with a favorable selectivity index. | nih.gov |

| N-deacetyl-N-aminoacylthiocolchicine derivatives | MDR-positive and MDR-negative human cancer cell lines | Effective against multidrug-resistant cancer cells. | acs.orgsemanticscholar.org |

| 7-deacetyl-10-alkylthiocolchicine derivatives | SKOV-3 (ovarian), LoVo (colon), MCF-7 (breast), MDA-MB-231 (breast) | Significantly higher cytotoxicity towards certain tumor cell lines than colchicine. | nih.gov |

Other Potential Therapeutic Applications:

Beyond cancer, the unique biological activities of thiocolchicinoids suggest their potential in other therapeutic areas. For example, some 7-deacetyl-10-alkylthiocolchicine derivatives have exhibited significant fungicidal activity. This dual functionality as both anticancer and antifungal agents opens up new avenues for research and development.

The exploration of these novel therapeutic applications is still in its early stages, with the majority of the research being conducted in in vitro settings. Further preclinical studies, including in vivo animal models, are necessary to validate these initial findings and to assess the therapeutic potential of this compound derivatives for a broader range of diseases.

Synergistic Combination Strategies in Preclinical Models

The complexity of diseases like cancer often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapy, where two or more drugs are used together, can offer several advantages, including increased efficacy, reduced dosages of individual agents (potentially leading to fewer side effects), and the ability to overcome drug resistance. While preclinical studies on synergistic combination strategies involving this compound derivatives are still emerging, the concept holds significant promise based on research with the parent compound, colchicine, and other natural products.

The rationale for combining thiocolchicinoids with other anticancer agents is based on their distinct mechanism of action. As potent microtubule-destabilizing agents, they can be paired with drugs that target different cellular processes, such as DNA replication, signal transduction, or apoptosis induction.

Preclinical Evidence with Colchicine:

Studies on colchicine have demonstrated the potential for synergistic antitumor activity. For example, the combination of colchicine and chloroquine (B1663885) has been shown to have a synergistic effect on breast cancer cells in vitro, leading to enhanced cytotoxicity, inhibition of proliferation, and induction of apoptosis nih.govmdpi.com. This synergy is thought to arise from the complementary actions of the two drugs, with colchicine disrupting the cytoskeleton and chloroquine affecting autophagy and other cellular processes.

Future Directions for this compound Derivatives:

The development of less toxic and more potent this compound derivatives makes them attractive candidates for combination therapies. Future preclinical research in this area could explore synergies with a variety of existing and emerging anticancer drugs, including:

Conventional Chemotherapeutic Agents: Combining thiocolchicinoids with DNA-damaging agents (e.g., cisplatin) or antimetabolites (e.g., 5-fluorouracil) could lead to enhanced tumor cell killing.

Targeted Therapies: Synergistic effects may be achieved by combining thiocolchicinoids with inhibitors of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Immunotherapies: The potential for microtubule-targeting agents to modulate the tumor microenvironment and enhance immune responses is an exciting area for future investigation.

The design of these preclinical combination studies will be crucial for identifying the most effective drug pairings, optimal dosing schedules, and potential mechanisms of synergy. The ultimate goal is to translate these findings into more effective and less toxic treatment regimens for patients.

Predictive Modeling for Enhanced Efficacy and Reduced Off-Target Effects

The integration of computational methods into the drug discovery and development process has revolutionized the way new therapeutic agents are designed and evaluated. For this compound and its derivatives, predictive modeling offers a powerful toolkit to enhance efficacy, minimize off-target effects, and accelerate the journey from the laboratory to the clinic.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiocolchicinoids, docking studies are extensively used to model the interaction between these compounds and their primary target, the colchicine binding site on β-tubulin nih.govnih.gov. These studies can:

Elucidate Binding Modes: Provide insights into the specific amino acid residues involved in the binding, helping to explain the structure-activity relationships observed experimentally.

Predict Binding Affinities: Estimate the strength of the interaction, which can be correlated with biological activity. For example, molecular docking studies have shown that some this compound derivatives have stronger β-tubulin binding energies than colchicine itself, which may contribute to their enhanced potency nih.gov.

Guide Rational Design: Inform the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are critical for a compound's efficacy, QSAR models can be used to:

Predict the Activity of Novel Compounds: Allow for the in silico screening of virtual libraries of compounds before they are synthesized, saving time and resources.

Optimize Lead Compounds: Guide the modification of a lead compound to enhance its desired properties.

Develop Models for Toxicity Prediction: QSAR can also be applied to predict potential toxicities, helping to identify and deprioritize compounds with unfavorable safety profiles early in the discovery process.

Machine Learning and Artificial Intelligence:

More advanced computational approaches, such as machine learning (ML) and artificial intelligence (AI), are increasingly being applied in drug discovery. These methods can analyze large and complex datasets to identify patterns that may not be apparent through traditional analysis. For thiocolchicinoids, ML models could be developed to:

Predict a broader range of biological activities: Including efficacy against different cancer cell lines, potential for drug resistance, and off-target effects.

Generate novel molecular structures: With desired pharmacological properties.

Analyze complex biological data: Such as genomic and proteomic data from preclinical studies, to identify biomarkers of response to thiocolchicinoid treatment.

By leveraging these predictive modeling techniques, researchers can adopt a more data-driven approach to the development of next-generation thiocolchicinoids, with the ultimate aim of creating safer and more effective medicines.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N-deacetylthiocolchicine with high purity and yield?

- Answer : The synthesis involves hydrolysis of thiocolchicine to yield this compound, followed by amidation to generate derivatives. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification using techniques like column chromatography or preparative HPLC to isolate the target compound. Characterization via -NMR, -NMR, and mass spectrometry is essential to confirm structural integrity . For reproducibility, document solvent ratios, catalyst concentrations, and purification thresholds in line with protocols from peer-reviewed synthetic studies .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s anticancer activity?

- Answer : Standard cytotoxicity assays (e.g., MTT or SRB) using human cancer cell lines (e.g., breast cancer MCF-7, leukemia HL-60) are recommended. Include positive controls (e.g., doxorubicin) and normalize results to cell viability metrics. IC values should be calculated using dose-response curves with triplicate replicates to ensure statistical robustness. Cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V staining) can further elucidate mechanisms .

Q. How should researchers address variability in reported IC values across studies?

- Answer : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, passage number), assay duration, or compound solubility. To mitigate variability:

- Standardize assay protocols (e.g., 72-hour exposure, 10% FBS in media).

- Use freshly prepared DMSO stock solutions to prevent degradation.

- Validate results across multiple cell lines and independent labs .

Advanced Research Questions

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Answer : Prioritize modifications at the C-4 and C-7 positions, as these regions influence tubulin-binding affinity. Synthesize analogs (e.g., 4-iodo derivatives) and compare their cytotoxic potency via parallel in vitro testing. Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to map interactions with β-tubulin’s colchicine-binding site. Use correlation analysis to identify structural motifs linked to enhanced activity .

Q. How can computational toxicity predictions (e.g., ADMET) be validated against empirical data for this compound?

- Answer : Employ software like ADMET Predictor to estimate parameters such as hepatic toxicity, plasma protein binding, and BBB permeability. Validate predictions using in vivo models (e.g., rodent hepatotoxicity studies) and in vitro assays (e.g., CYP450 inhibition screens). Discrepancies between computational and empirical results may necessitate re-evaluating the algorithm’s training dataset or refining physicochemical descriptors .

Q. What experimental and computational approaches resolve contradictions in tubulin polymerization inhibition data?

- Answer : If biochemical assays (e.g., turbidity measurements) conflict with cellular efficacy

- Verify compound stability in assay buffers (e.g., pH 7.4 PBS).

- Use fluorescence-based tubulin polymerization kits for higher sensitivity.

- Cross-validate with molecular dynamics simulations to assess binding kinetics under physiological conditions .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) enhance understanding of this compound’s mechanisms?

- Answer : Integrate RNA-seq data to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment. Combine with phosphoproteomics to map signaling pathway disruptions (e.g., JNK/MAPK). Use bioinformatics tools (e.g., STRING, Metascape) for network analysis and prioritize hub proteins for functional validation (e.g., siRNA knockdown) .

Methodological Best Practices

-

Data Reprodubility : Adhere to NIH guidelines for preclinical studies, including detailed documentation of cell line authentication, statistical methods (e.g., ANOVA with post-hoc tests), and raw data deposition in repositories like Figshare .

-

Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

"Does 4-iodo-N-deacetylthiocolchicine exhibit greater selectivity for cancer stem cells than parental compounds, and what molecular pathways mediate this effect?" .

-

Conflict Resolution : Use sensitivity analyses to test if outliers or assay conditions (e.g., serum-free vs. serum-containing media) explain contradictory results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.